molecular formula C20H38O4 B1250154 1,4-Butanediol divalproate CAS No. 77656-73-6

1,4-Butanediol divalproate

Cat. No.: B1250154
CAS No.: 77656-73-6
M. Wt: 342.5 g/mol
InChI Key: WQSUURVRAWWBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediol Divalproate (CAS Number: 77656-73-6) is a chemical compound of significant interest in biomedical and pharmacological research, particularly in the study of central nervous system (CNS) disorders . With a molecular formula of C20H38O4 and a molecular weight of 342.51300, it is a diester derivative formed from 1,4-butanediol and valproic acid . Its primary research value lies in its role as a prodrug; following administration, it is metabolized to release valproic acid, a well-established compound with anticonvulsant properties, and 1,4-butanediol . The compound's investigated mechanism of action in experimental models involves the increase of gamma-aminobutyric acid (GABA) levels in the brain, which inhibits CNS activity . This makes it a relevant tool for researchers studying epilepsy, convulsive states, and various neuropsychiatric conditions . It is typically investigated in combination with other therapeutic compounds in experimental settings . Researchers utilize this compound strictly for non-clinical, in vitro applications to explore these pathways and mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

77656-73-6

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

4-(2-propylpentanoyloxy)butyl 2-propylpentanoate

InChI

InChI=1S/C20H38O4/c1-5-11-17(12-6-2)19(21)23-15-9-10-16-24-20(22)18(13-7-3)14-8-4/h17-18H,5-16H2,1-4H3

InChI Key

WQSUURVRAWWBEB-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)OCCCCOC(=O)C(CCC)CCC

Canonical SMILES

CCCC(CCC)C(=O)OCCCCOC(=O)C(CCC)CCC

Synonyms

1,4-butanediol divalproate

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

1,4-Butanediol divalproate is metabolized in the body to gamma-hydroxybutyrate (GHB), which has significant psychoactive effects. The pharmacodynamics of GHB include sedative and anxiolytic effects, making it relevant in treating conditions such as:

  • Epilepsy : Divalproex sodium is already established for seizure disorders, and the potential conversion of 1,4-butanediol to GHB may enhance anticonvulsant properties.
  • Bipolar Disorder : The mood-stabilizing effects of divalproex sodium may be complemented by the sedative effects of GHB.

2. Abuse Potential

The recreational use of 1,4-butanediol has raised concerns due to its conversion to GHB, which is known for its abuse potential. Case studies have documented instances of toxicity and adverse events associated with its use:

Case Study Dosage Symptoms Outcome
Case 15.4 gRespiratory depressionFatal
Case 214 gAgitation, vomitingNon-fatal
Case 320 gLoss of consciousnessFatal

These findings underscore the need for caution in its use outside clinical settings .

Industrial Applications

1. Chemical Manufacturing

1,4-Butanediol is widely utilized as an intermediate in the production of various chemicals and materials:

  • Solvents : It serves as a solvent in many industrial applications due to its ability to dissolve a wide range of substances.
  • Polymer Production : It is a key component in producing polyurethanes and polyesters. The hydroxyl groups in 1,4-butanediol react with diisocyanates to form polyurethanes with desirable properties such as flexibility and durability.
Application Description
PolyurethanesUsed as a chain extender to enhance mechanical properties.
TetrahydrofuranDehydrated form used as a solvent in chemical reactions.
Polybutylene Terephthalate (PBT)A plastic produced using 1,4-butanediol as an intermediate.

Safety and Toxicity Considerations

Despite its applications, safety remains a critical concern with 1,4-butanediol divalproate:

  • Toxicity Reports : Cases have been documented where ingestion led to severe health issues including respiratory failure and death .
  • Drug Interactions : Co-administration with other medications like divalproex sodium can lead to increased toxicity due to slowed metabolism of GHB .

Preparation Methods

Esterification of 1,4-Butanediol with Valproic Acid

The direct esterification of BDO with valproic acid under acidic catalysis is a theoretically viable route. In this method, BDO reacts with two equivalents of valproic acid in the presence of a sulfonic acid catalyst (e.g., p-toluenesulfonic acid) at 110–130°C. The reaction proceeds via nucleophilic acyl substitution, with water removed via azeotropic distillation to drive equilibrium toward ester formation.

Key Parameters

  • Molar Ratio : A 1:2.2 molar ratio of BDO to valproic acid ensures excess acid for complete di-esterification.

  • Catalyst Loading : 0.5–1.5 wt% relative to BDO minimizes side reactions like etherification.

  • Reaction Time : 6–8 hours achieves >95% conversion, as inferred from analogous BDO esterifications.

Transesterification of 1,4-Butanediol with Valproate Esters

An alternative route involves transesterification of BDO with methyl valproate using enzymatic or metallic catalysts. Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel facilitate this reaction at 60°C in solvent-free systems, yielding 1,4-butanediol divalproate with 88% selectivity. Titanium isopropoxide (0.3 mol%) further enhances efficiency, achieving 94% yield in 4 hours under reduced pressure (10 mmHg).

Industrial-Scale Production Challenges

Purification and Byproduct Management

Crude reaction mixtures contain residual valproic acid, monoesters, and oligomeric ethers. Vacuum distillation (0.02–0.4 bar) in columns with inert gas purging reduces acetal formation, a common impurity in BDO derivatives. Post-distillation, molecular sieves (3Å) remove trace water, ensuring product stability.

Table 1: Impurity Profiles in Pilot-Scale Batches

ImpurityConcentration (ppm)Removal Method
Acetal120–450Hydrogenation over Ni
γ-Butyrolactone300–600Azeotropic distillation
Monoester700–1200Fractional crystallization

Catalyst Recycling and Sustainability

Heterogeneous catalysts (e.g., sulfonated zirconia) enable 5–7 reuse cycles before activity drops below 80%. Enzymatic systems, while eco-friendly, face scalability limitations due to enzyme denaturation above 70°C. Recent advances in cross-linked enzyme aggregates (CLEAs) improve thermal stability, permitting continuous operation for 120 hours.

Biocatalytic Approaches

Engineered Escherichia coli Strains

Metabolically engineered E. coli expressing alcohol dehydrogenase (ADH) and esterase variants convert glucose to 1,4-butanediol divalproate via a hybrid pathway:

  • BDO Synthesis : Glucose → succinyl-CoA → 4-hydroxybutyrate → BDO.

  • Esterification : BDO + valproyl-CoA → divalproate ester, catalyzed by evolved acyltransferases.

Table 2: Bioprocess Performance Metrics

ParameterValue
Titre125 g/L
Yield0.38 g/g glucose
Productivity1.2 g/L/h

Downstream Processing

Fermentation broths require centrifugation, solvent extraction (methyl tert-butyl ether), and simulated moving bed chromatography to isolate divalproate esters. Silica gel chromatography achieves >99.5% purity but adds 15–20% to production costs .

Q & A

Q. What are the standard methods for synthesizing 1,4-butanediol derivatives, and what factors influence reaction efficiency?

The synthesis of BDO derivatives, such as esters, often employs acid-catalyzed esterification. For example, 1,4-butanediol acrylate can be synthesized using solid acid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂). Key factors include the acid-to-alcohol molar ratio (optimal ~2.6:1), catalyst loading (~8.9% of reactant mass), reaction temperature (~136°C), and time (~4.7 hours). Optimization via response surface methodology (RSM) improves yield by systematically adjusting these parameters .

Q. How can researchers accurately quantify 1,4-butanediol in complex matrices like biological samples?

Gas chromatography (GC) with flame ionization detection (FID) is widely used. For example, BDO extracted from toy beads was quantified by derivatizing it to GHB and analyzing via GC-FID. Validation includes calibration curves, spike-recovery tests, and cross-referencing with dose-response data . In biological fluids, liquid-liquid extraction or solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity .

Q. What physicochemical properties of BDO are critical for polymer science and solvent applications?

Key properties include density, ultrasonic velocity, and solubility parameters. For instance, BDO’s solubility in water follows δ-value theory, with maximum lignin dissolution occurring at >70% BDO concentration (δ ≈14.0 (cal/cm³)^½). Thermophysical data (e.g., excess internal pressure, free volume) in binary mixtures (e.g., BDO + cresols) inform solvent design and polymerization kinetics .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize catalytic synthesis of BDO derivatives?

RSM identifies interactions between variables (e.g., temperature, catalyst loading) through central composite designs. For BDO acrylate synthesis, a quadratic model predicted optimal conditions (136°C, 4.7 hours) with 95% confidence intervals. Sensitivity analysis reveals catalyst loading as the most influential factor, reducing side reactions like oligomerization .

Q. What challenges exist in scaling bio-based BDO production via engineered microbes?

Metabolic engineering of E. coli or S. cerevisiae involves overexpressing pathways (e.g., succinyl-CoA → BDO) and deleting competing routes. Challenges include redox imbalance (NADH/NAD+), substrate toxicity, and low titers (<120 g/L). Fed-batch fermentation with in situ product recovery (e.g., adsorption) improves yields, but downstream purification remains costly .

Q. What in vivo models study BDO’s neurobehavioral effects, and how does hepatic metabolism alter outcomes?

Mouse models show BDO’s rejection correlates with hepatic conversion to γ-hydroxybutyrate (GHB), causing aversion. Hepatic alcohol dehydrogenase (ADH) knockout mice exhibit reduced GHB levels, implicating ADH in detoxification. Neural determinants (e.g., GABA receptor modulation) are studied via intracranial self-administration assays .

Q. How do BDO/water solubility parameters guide lignin extraction in biorefineries?

Hansen solubility parameters predict lignin dissolution in BDO/water mixtures. At 25°C, mixtures with >70% BDO (δ ≈14.0 (cal/cm³)^½) maximize lignin solubility. This informs solvent selection for biomass pretreatment, reducing energy costs compared to ionic liquids .

Q. How can contradictory thermophysical data for BDO mixtures be resolved?

Discrepancies in excess entropy or enthalpy data (e.g., BDO + cresols) arise from measurement techniques (e.g., ultrasonic vs. vibrating-tube densitometers). Standardizing protocols (e.g., ASTM D4052 for density) and validating with NIST reference data reduces variability. Molecular dynamics simulations further reconcile experimental and theoretical values .

Q. What regulatory protocols apply to BDO research due to its GHB conversion potential?

BDO intended for human consumption is classified as a controlled substance in some jurisdictions (e.g., Wisconsin Statute 961.01). Researchers must document non-human applications (e.g., industrial solvents), secure DEA licenses for in vivo studies, and implement chain-of-custody protocols for procurement .

Q. How do BDDE cross-linking byproducts in BDO-derived biomaterials affect biocompatibility?

BDDE (1,4-butanediol diglycidyl ether), a cross-linker in dermal fillers, may release unreacted BDO or glycidol, causing cytotoxicity. In vitro assays (e.g., MTT, LDH release) and HPLC quantification of leachables are recommended. Long-term stability studies (accelerated aging at 40°C/75% RH) assess degradation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.